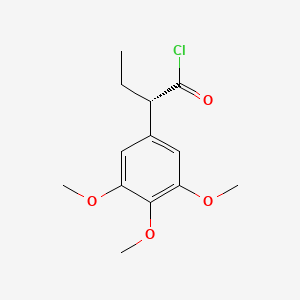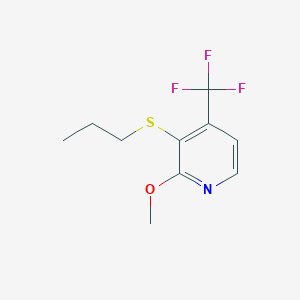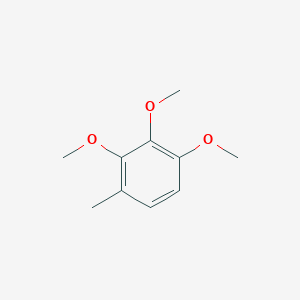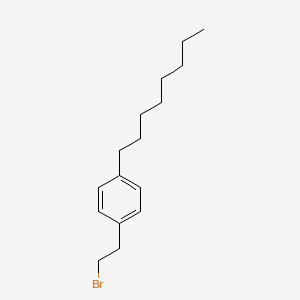![molecular formula C22H27ClFN7O4S B13427213 trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and trideuteriomethylsulfonylamino groups. These functional groups contribute to the compound’s reactivity and potential utility in research and industry.
Méthodes De Préparation
The synthesis of trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrazolyl-pyrimidine structure, followed by the introduction of the chloro and fluoro substituents. The trideuteriomethylsulfonylamino group is then added through a sulfonylation reaction, and the final step involves the formation of the carbamate linkage.
Industrial production methods for this compound would likely involve optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate can be compared with other similar compounds, such as:
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate: This compound is similar but lacks the trideuteriomethyl group, which may affect its reactivity and stability.
Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(ethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate: This compound has an ethylsulfonylamino group instead of the trideuteriomethylsulfonylamino group, which could influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H27ClFN7O4S |
|---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i4D3,5D3 |
Clé InChI |
CMJCXYNUCSMDBY-XUFBCBAQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)N[C@@H](C)CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C([2H])([2H])[2H])F)C(C)C |
SMILES canonique |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



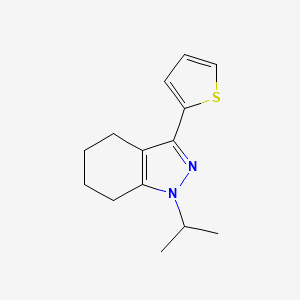
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
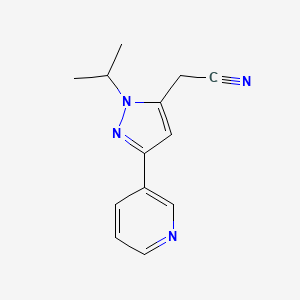

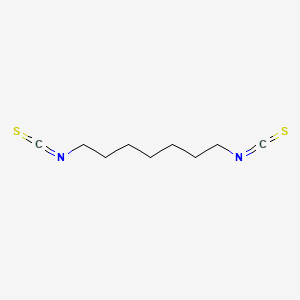
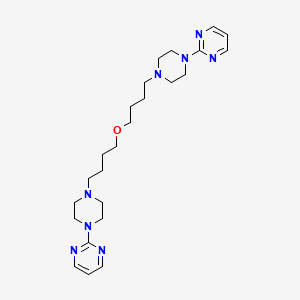
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
